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molecular formula C13H18N2O2 B104409 Benzyl 4-aminopiperidine-1-carboxylate CAS No. 120278-07-1

Benzyl 4-aminopiperidine-1-carboxylate

Cat. No. B104409
M. Wt: 234.29 g/mol
InChI Key: YYIQGSYCCNQAGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08487093B2

Procedure details

4-(N—BOC amino)-CBz piperidine (24.4 kg 73.42 mol), THF (65 kg) and 5 M HCl (23.0 kg, 110.13 mol) were combined and heated to 30-35° C. for ˜2 hours, and then at 55° C. overnight. After cooling the reaction mixture to 10° C., dichloromethane (97 kg) and 10M NaOH (7.97 kg, 145.12 mol) were added, while keeping the temperature at <25° C. The phases were separated and the organic phase was washed with 25 wt % NaCl solution (27.5 kg). The washed organic phase was distilled at atmospheric pressure to a volume of 70 L. Dichloromethane (162 kg) was then added, and the mixture was concentrated by distillation to a volume of 120 L to give the title product as a solution in DCM (17.2 kg. 100%.). 1H NMR (CDCl3) 7.33 (5H, m), 5.14 (2H, s), 4.14 (2H, br s), 2.87 (3H, m), 1.83 (2H, m), 1.66 (3H, m) and 1.28 (2H, m).
Quantity
24.4 kg
Type
reactant
Reaction Step One
Name
Quantity
65 kg
Type
reactant
Reaction Step Two
Name
Quantity
23 kg
Type
reactant
Reaction Step Three
Name
Quantity
7.97 kg
Type
reactant
Reaction Step Four
Quantity
97 kg
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C([NH:8][CH:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH2:11][CH2:10]1)(OC(C)(C)C)=O.C1COCC1.Cl.[OH-].[Na+]>ClCCl>[NH2:8][CH:9]1[CH2:10][CH2:11][N:12]([C:15]([O:17][CH2:18][C:19]2[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=2)=[O:16])[CH2:13][CH2:14]1 |f:3.4|

Inputs

Step One
Name
Quantity
24.4 kg
Type
reactant
Smiles
C(=O)(OC(C)(C)C)NC1CCN(CC1)C(=O)OCC1=CC=CC=C1
Step Two
Name
Quantity
65 kg
Type
reactant
Smiles
C1CCOC1
Step Three
Name
Quantity
23 kg
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
7.97 kg
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
97 kg
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
32.5 (± 2.5) °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
at 55° C.
CUSTOM
Type
CUSTOM
Details
overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling the reaction mixture to 10° C.
CUSTOM
Type
CUSTOM
Details
at <25° C
CUSTOM
Type
CUSTOM
Details
The phases were separated
WASH
Type
WASH
Details
the organic phase was washed with 25 wt % NaCl solution (27.5 kg)
DISTILLATION
Type
DISTILLATION
Details
The washed organic phase was distilled at atmospheric pressure to a volume of 70 L
ADDITION
Type
ADDITION
Details
Dichloromethane (162 kg) was then added
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated by distillation to a volume of 120 L

Outcomes

Product
Name
Type
product
Smiles
NC1CCN(CC1)C(=O)OCC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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